4-Methylphenyl (2,4-dichlorophenoxy)acetate
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Overview
Description
4-Methylphenyl (2,4-dichlorophenoxy)acetate is an organic compound with the molecular formula C15H12Cl2O3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a 4-methylphenyl group and a 2,4-dichlorophenoxyacetate moiety, which contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl (2,4-dichlorophenoxy)acetate typically involves the esterification of 4-methylphenol with 2,4-dichlorophenoxyacetic acid. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. Additionally, advanced purification techniques, such as chromatography, are employed to remove impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
4-Methylphenyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted phenols
Scientific Research Applications
4-Methylphenyl (2,4-dichlorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Methylphenyl (2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it can interact with receptors, modulating their signaling pathways and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
4-Methylphenol: A precursor in the synthesis of 4-Methylphenyl (2,4-dichlorophenoxy)acetate.
Phenoxyacetic acid derivatives: Compounds with similar functional groups and applications.
Uniqueness
This compound stands out due to its unique combination of a 4-methylphenyl group and a 2,4-dichlorophenoxyacetate moiety. This structural arrangement imparts distinct chemical properties, making it suitable for specific applications in various fields .
Properties
CAS No. |
67829-88-3 |
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Molecular Formula |
C15H12Cl2O3 |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
(4-methylphenyl) 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C15H12Cl2O3/c1-10-2-5-12(6-3-10)20-15(18)9-19-14-7-4-11(16)8-13(14)17/h2-8H,9H2,1H3 |
InChI Key |
CDWPKMRJQWQWKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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